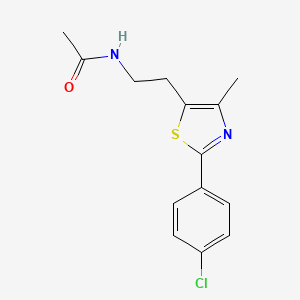
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide, commonly known as CMET, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMET is a thiazole-based compound that has been found to possess several unique properties that make it an interesting target for further research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole to form 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethan-1-amine. This intermediate is then reacted with acetic anhydride to form N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide.
Starting Materials
4-chlorobenzaldehyde, 2-amino-4-methylthiazole, acetic anhydride, sodium acetate, sulfuric acid, wate
Reaction
Step 1: 4-chlorobenzaldehyde is reacted with 2-amino-4-methylthiazole in the presence of sodium acetate and sulfuric acid to form 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethan-1-amine., Step 2: 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethan-1-amine is then reacted with acetic anhydride in the presence of sulfuric acid to form N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide., Step 3: The final product is purified by recrystallization from water.
科学研究应用
CMET has been found to possess several potential therapeutic applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In animal models, CMET has been found to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurodegeneration. These findings suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.
作用机制
The exact mechanism of action of CMET is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. CMET has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. CMET has also been found to inhibit the activity of Akt, a signaling pathway that is involved in cell proliferation and survival. These findings suggest that CMET may have a broad range of targets that contribute to its therapeutic effects.
生化和生理效应
CMET has been found to have several biochemical and physiological effects that contribute to its therapeutic potential. In animal models, CMET has been found to reduce oxidative stress, inhibit inflammation, and reduce tumor growth. CMET has also been found to have neuroprotective effects, including the ability to protect against neurodegeneration and improve cognitive function. These effects suggest that CMET may have significant potential as a therapeutic agent in a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of CMET is its potential as a multi-targeted therapeutic agent. CMET has been found to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This broad range of targets makes CMET an interesting target for further research. However, one of the limitations of CMET is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on CMET. One potential area of research is the development of more effective synthesis methods that can increase the yield and purity of the final product. Another potential area of research is the identification of the specific targets and mechanisms of action of CMET, which could help to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of CMET in human clinical trials. Overall, CMET is a promising compound that has significant potential as a therapeutic agent in a variety of diseases.
属性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(7-8-16-10(2)18)19-14(17-9)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFGMYZXJSPEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

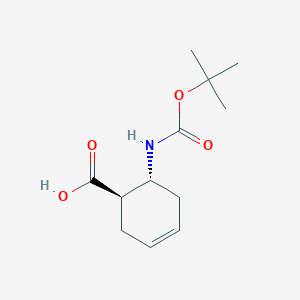
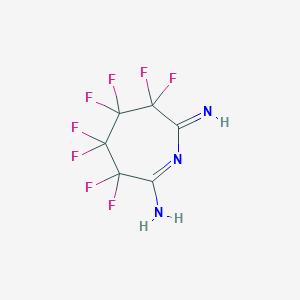
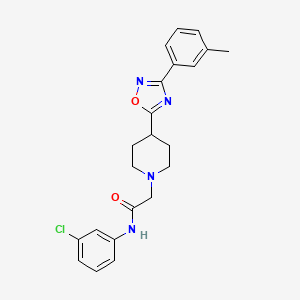
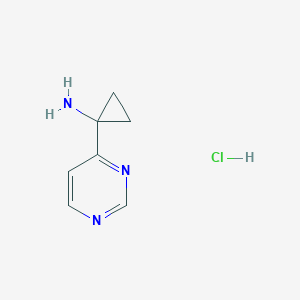
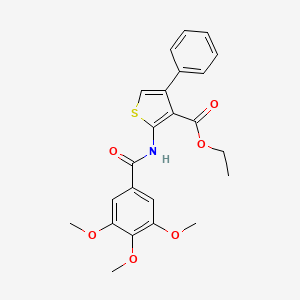
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
![1-(6-Bromo-3-fluoropyridine-2-carbonyl)-4-[(4-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B2392228.png)
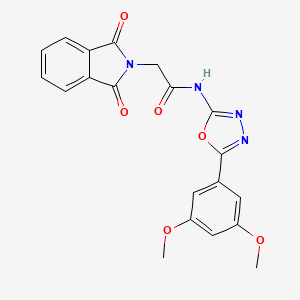
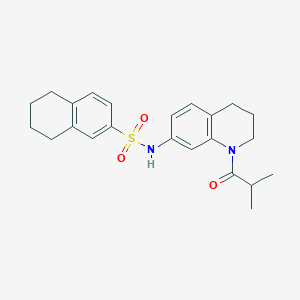
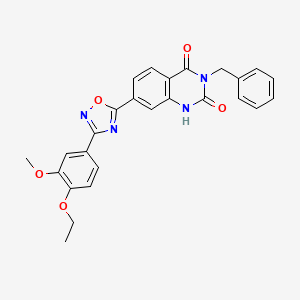
![2-(benzo[d]isoxazol-3-yl)-N-(3-(2-phenylthiazol-4-yl)phenyl)acetamide](/img/structure/B2392235.png)
![Methyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2392236.png)
![(E)-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2392237.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)